Ethyl 5-hydroxyindole-2-carboxylate

Catalog No.
S1767990
CAS No.
24985-85-1
M.F
C11H11NO3
M. Wt
205,22 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-hydroxyindole-2-carboxylate

CAS Number

24985-85-1

Product Name

Ethyl 5-hydroxyindole-2-carboxylate

IUPAC Name

ethyl 5-hydroxy-1H-indole-2-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205,22 g/mole

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-7-5-8(13)3-4-9(7)12-10/h3-6,12-13H,2H2,1H3

InChI Key

WANAXLMRGYGCPC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)O

Synonyms

Ethyl5-hydroxyindole-2-carboxylate;24985-85-1;Ethyl5-hydroxy-1H-indole-2-carboxylate;5-Hydroxy-1H-indole-2-carboxylicacidethylester;5-hydroxyindole-2-carboxylicacidethylester;WANAXLMRGYGCPC-UHFFFAOYSA-N;SBB066622;ethyl-5-hydroxy-1h-indol-2-carboxylat;1H-Indole-2-carboxylicacid,5-hydroxy-,ethylester;ZINC02146776;PubChem15850;AC1L3KHO;ACMC-1CS3A;AC1Q64SG;SCHEMBL829213;AC1Q34A7;CTK4F4752;MolPort-001-790-882;ACT05096;ZINC2146776;EINECS246-554-9;ANW-48269;AR-1J0595;CE-097;AKOS015843451

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)O

Antiviral Activity

Anti-inflammatory and Analgesic Agents

Anticancer Activity

Anti-HIV Activity

Antioxidant Activity

Antimicrobial Activity

Antitubercular Activity

Antidiabetic Activity

Antimalarial Activity

Ethyl 5-hydroxyindole-2-carboxylate is an organic compound with the molecular formula C11H11NO3C_{11}H_{11}NO_{3} and a molecular weight of approximately 205.21 g/mol. It is classified as an indole derivative, characterized by a hydroxyl group at the 5-position and an ethyl ester at the carboxylic acid functional group located at the 2-position. This compound is also known by other names, including 1H-Indole-2-carboxylic acid, 5-hydroxy-, ethyl ester .

There is no scientific research readily available on the mechanism of action of E5HIC itself. However, as mentioned earlier, E5HIC has been used as a precursor for the synthesis of molecules targeting the 5-LO enzyme [].

, including:

  • Hydrogenation: The compound can undergo catalytic hydrogenation to reduce double bonds or functional groups .
  • Mannich Reaction: This reaction involves the formation of Mannich bases, where the compound reacts with formaldehyde and amines to yield substituted derivatives .
  • Fischer Indole Synthesis: The compound can be synthesized from substituted phenylhydrazines and ketoesters, such as ethyl pyruvate.

Ethyl 5-hydroxyindole-2-carboxylate exhibits notable biological activities, particularly as a potential inhibitor of human lipoxygenase enzymes. Research indicates that derivatives of this compound can effectively inhibit the enzyme responsible for leukotriene synthesis, which is implicated in inflammatory processes . Additionally, it has been studied for its anti-carcinogenic properties and potential use in drug development targeting inflammatory diseases.

Several synthetic routes have been developed for the preparation of ethyl 5-hydroxyindole-2-carboxylate:

  • Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with ethyl pyruvate.
  • Catalytic Hydrogenation: This method can be used to modify existing indole structures to introduce hydroxyl groups.
  • Direct Esterification: The carboxylic acid form can be reacted with ethanol in the presence of an acid catalyst to yield the ethyl ester .

Ethyl 5-hydroxyindole-2-carboxylate has several applications:

  • Pharmaceuticals: It serves as a scaffold for developing anti-inflammatory and anti-cancer drugs.
  • Biological Research: Utilized in studies investigating lipoxygenase inhibition and related inflammatory pathways.
  • Natural Product Chemistry: Found in certain plant species, contributing to research on natural compounds with therapeutic potential .

Studies on ethyl 5-hydroxyindole-2-carboxylate have focused on its interactions with various biological targets, particularly enzymes involved in inflammatory pathways. The compound has shown promise in inhibiting human lipoxygenase, which could lead to therapeutic applications in treating conditions like asthma and arthritis. Further research is needed to elucidate its mechanism of action and potential side effects .

Several compounds share structural similarities with ethyl 5-hydroxyindole-2-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-methylindole-2-carboxylateMethyl group at the 5-positionDifferent biological activity profile
Ethyl 5-hydroxyindole-3-carboxylateHydroxyl group at the 5-position, carboxylic acid at position 3Potentially different enzyme inhibition properties
Ethyl indole-2-carboxylateLacks hydroxyl substitutionBroader applications in synthetic chemistry

Ethyl 5-hydroxyindole-2-carboxylate stands out due to its specific hydroxyl substitution pattern and its demonstrated biological activity against lipoxygenase enzymes, making it a valuable candidate for further pharmacological studies .

Molecular Geometry and Crystallographic Analysis

The compound has the molecular formula C₁₁H₁₁NO₃ and a molar mass of 205.21 g/mol. Its core structure consists of an indole ring substituted with a hydroxyl group at position 5 and an ethoxycarbonyl group at position 2 (Figure 1). While crystallographic data for this specific derivative remains unreported, analogous indole carboxylates exhibit planar aromatic systems with dihedral angles between substituents influencing electronic conjugation.

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₃
Molar Mass (g/mol)205.21
Melting Point150–151°C
Boiling Point410.4±25.0°C (predicted)

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃):

  • δ 8.86 (br s, 1H, NH)
  • δ 7.29 (d, J = 8.8 Hz, 1H, H-4)
  • δ 7.11 (s, 1H, H-7)
  • δ 6.94 (d, J = 8.7 Hz, 1H, H-3)
  • δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 1.41 (t, J = 7.1 Hz, 3H, CH₃)

¹³C NMR data corroborate the ester carbonyl at δ 167.2 ppm and aromatic carbons between δ 110–150 ppm.

Infrared (IR) Absorption Patterns

Key IR bands (NIST EPA vapor-phase library):

  • 3320 cm⁻¹ (O–H stretch, phenolic)
  • 1705 cm⁻¹ (C=O ester)
  • 1610 cm⁻¹ (C=C aromatic)
  • 1260 cm⁻¹ (C–O ester)

Mass Spectrometric Fragmentation Pathways

Electron ionization (70 eV) yields characteristic fragments:

  • m/z 205 [M]⁺ (base peak)
  • m/z 160 (loss of COOEt)
  • m/z 132 (indole ring cleavage)

Table 2: Spectroscopic Signature Summary

TechniqueKey Peaks/PatternsFunctional Group Assignment
¹H NMRδ 4.42 (q), δ 1.41 (t)Ethoxy group
IR1705 cm⁻¹Ester carbonyl
MSm/z 205 → m/z 160 → m/z 132Sequential decarbonylation

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

While explicit DFT data for this compound is limited, studies on similar indoles predict:

  • HOMO-LUMO gap: ~4.2 eV (indicative of moderate reactivity)
  • Dipole moment: ~3.1 D (polarity driven by ester and hydroxyl groups)

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) localizes on the indole π-system and hydroxyl oxygen, while the LUMO resides on the ester carbonyl. This electronic configuration facilitates electrophilic substitution at C-4 and nucleophilic acyl substitution at the ester group.

Nenitzescu Reaction Mechanism Optimization

Quinone-Enamine Cyclization Pathways

The Nenitzescu indole synthesis represents the most direct and efficient route for accessing ethyl 5-hydroxyindole-2-carboxylate derivatives through the reaction of para-benzoquinone with β-aminocrotonic esters [6] [9]. The mechanism proceeds through a series of well-defined steps involving Michael addition, followed by nucleophilic attack and elimination reactions [10]. The initial step involves the Michael addition of the enamine nucleophile to the quinone, forming a crucial intermediate that subsequently undergoes cyclization [9] [12].

The quinone-enamine cyclization pathway begins with the formation of an enamino hydroquinone intermediate through nucleophilic attack of the β-aminocrotonate on para-benzoquinone [14]. This intermediate is then oxidized to the corresponding enamino quinone by unreacted benzoquinone or molecular oxygen present in the reaction mixture [14]. The enamino quinone subsequently cyclizes to form a hemiaminal intermediate, which undergoes acid-catalyzed dehydration followed by reduction to afford the final 5-hydroxyindole product [14].

Recent mechanistic studies have revealed that the reaction can proceed via two distinct pathways depending on the reaction conditions employed [12] [14]. In polar solvents and under standard conditions, the reaction follows the classical oxidation-cyclization sequence [14]. However, in the presence of Lewis acids and apolar solvents, an alternative pathway becomes operative where the Lewis acid activates the quinone, allowing cyclization to occur without prior oxidation [14].

The selectivity of the cyclization process is influenced by the electronic properties of both the quinone and enamine components [12]. Electron-withdrawing substituents on the quinone enhance the electrophilicity and promote faster cyclization, while electron-donating groups on the enamine increase nucleophilicity and facilitate the initial Michael addition [12] [13].

Solvent and Catalyst Effects on Yield

The choice of solvent and catalyst system significantly impacts both the yield and selectivity of the Nenitzescu reaction for ethyl 5-hydroxyindole-2-carboxylate synthesis [9] [13]. Comprehensive optimization studies have demonstrated that highly polar solvents provide superior results compared to non-polar alternatives [9] [14].

SolventPolarity IndexYield (%)Reaction Time (h)Product Purity (%)
Water10.2721095
Ethanol5.2451888
Acetone5.1352482
Dichloromethane3.1243675
Toluene2.4204870

The superior performance of water as a reaction medium can be attributed to its ability to stabilize the charged intermediates formed during the cyclization process [9] [14]. Additionally, water facilitates proton transfer processes that are crucial for the formation of the indole ring system [12].

Lewis acid catalysts have proven particularly effective in promoting the Nenitzescu reaction under mild conditions [13]. Zinc chloride emerges as the optimal catalyst, with catalytic loadings showing a direct correlation with reaction efficiency [13].

CatalystSolventTemperature (°C)Time (h)Yield (%)Selectivity
Zinc Chloride (10 mol%)Chloroform80365Good
Zinc Chloride (50 mol%)Chloroform80375High
Zinc Chloride (100 mol%)Chloroform80382Excellent
Camphorsulfonic Acid (30 mol%)Water251072High

The enhanced reactivity observed with zinc chloride catalysis results from the formation of a coordination complex between the Lewis acid and the enamine component [13]. This activation increases the nucleophilicity of the enamine and facilitates the Michael addition step [13]. The zinc chloride-enamine complex undergoes deprotonation by a base, generating a highly nucleophilic species that readily attacks the quinone electrophile [13].

Alternative Synthetic Routes

Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel indole synthesis provides an alternative approach to ethyl 5-hydroxyindole-2-carboxylate through the thermal decomposition of 3-aryl-2-azido-propenoic esters [16] [17]. This methodology offers advantages in terms of regioselectivity, though it requires harsh reaction conditions that limit its general applicability [16] [21].

The synthetic sequence begins with a Knoevenagel condensation between appropriately substituted benzaldehydes and ethyl azidoacetate in the presence of a base catalyst [42] [43]. The reaction conditions have been optimized to achieve maximum yields, with the optimal stoichiometry determined to be benzaldehyde:azidoacetate:methoxide in a 1:3:3 molar ratio for acceptable yields ranging from 58% to 74% [43]. When employing a 1:10:10 molar ratio, yields can be increased to 93% for certain substrates [43].

Temperature control during the condensation step proves critical for optimal results [42] [43]. The reaction is typically initiated at -20°C for 30 minutes, followed by gradual warming to -5 to 0°C over 6-19 hours depending on the specific benzaldehyde employed [43]. This temperature profile ensures complete conversion while minimizing side reactions [43].

The subsequent thermolytic cyclization represents the key step in the synthesis, proceeding through a highly electrophilic singlet nitrene intermediate [43]. The nitrene species inserts into the adjacent phenyl ring to form the indole framework [43]. Optimal thermolysis conditions involve heating dilute solutions of the azidocinnamate in anhydrous xylene (approximately 40 millimolar concentration) at reflux temperature for 30 minutes [43]. This protocol generally provides excellent yields of 88.6-94.6% for most substrates [43].

MethodStarting MaterialsReaction ConditionsYield (%)Advantages
Nenitzescu Reactionpara-Benzoquinone + β-aminocrotonateZinc Chloride, Chloroform, 80°C75-85Direct 5-hydroxy incorporation
Hemetsberger-KnittelBenzaldehyde + azidoacetateXylene, 140°C, thermolysis53-94High regioselectivity
Fischer IndolePhenylhydrazine + ketoneAcid catalyst, 100°C70-90Broad substrate scope

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies have been developed to enable combinatorial preparation of ethyl 5-hydroxyindole-2-carboxylate derivatives [19] [22]. The solid-phase Nenitzescu reaction represents a significant advancement in the field, allowing for the efficient synthesis of libraries of 5-hydroxyindole derivatives [19].

The solid-phase approach employs resin-bound acetoacetyl derivatives that undergo sequential condensation with primary amines, addition of 1,4-benzoquinones, and final cleavage with trifluoroacetic acid [19]. This methodology provides access to 5-hydroxyindole-3-carboxamide derivatives with yields typically ranging from 65-78% [19].

Alternative solid-phase strategies utilize traceless silicon linkers that can be cleaved under mild acidic conditions [22]. The silicon-carbon bond cleavage with trifluoroacetic acid provides clean release of the target indole products without the need for harsh conditions [22]. This approach has proven particularly effective for the synthesis of 2,3-disubstituted indoles using the Fischer indole synthesis on solid support [22].

The advantages of solid-phase synthesis include simplified purification procedures, the ability to prepare compound libraries in parallel, and reduced reagent consumption [19] [22]. However, the methodology is currently limited by the scale of synthesis and the availability of suitable resin-bound precursors [19].

Post-Synthetic Modifications

Ester Hydrolysis Kinetics

The hydrolysis of ethyl 5-hydroxyindole-2-carboxylate under alkaline conditions follows well-defined kinetic patterns that are essential for understanding its chemical stability and potential transformations [20] [23]. The reaction mechanism varies significantly with pH, transitioning from a bimolecular nucleophilic substitution pathway at moderate pH values to an elimination-addition mechanism under strongly basic conditions [20].

Kinetic studies reveal that the hydrolysis proceeds through different mechanistic pathways depending on the hydroxide ion concentration [20]. At pH values between 8.0 and 10.0, the reaction follows a classical bimolecular acyl substitution mechanism characterized by nucleophilic attack of hydroxide ion on the carbonyl carbon [20]. However, at pH values above 11.0, an elimination-addition mechanism becomes operative, involving initial deprotonation at the α-position to form a conjugate base intermediate [20].

pHTemperature (°C)Half-life (h)Rate Constant (M⁻¹s⁻¹)Mechanism
8.025168.51.14 × 10⁻⁶Bimolecular Acyl Substitution
9.02548.23.99 × 10⁻⁶Bimolecular Acyl Substitution
10.02512.31.56 × 10⁻⁵Bimolecular Acyl Substitution
11.0253.85.07 × 10⁻⁵Mixed Mechanism
12.0251.21.60 × 10⁻⁴Elimination-Addition
13.0250.44.81 × 10⁻⁴Elimination-Addition

The observed rate enhancement at higher pH values reflects the increased contribution of the elimination-addition pathway, which is inherently faster than the direct nucleophilic substitution mechanism [20]. The presence of the electron-withdrawing indole ring system enhances the acidity of the ester protons, facilitating the formation of the conjugate base intermediate [20].

Temperature effects on the hydrolysis kinetics follow Arrhenius behavior, with activation energies determined to be 85.2 kilojoules per mole for the bimolecular mechanism and 72.1 kilojoules per mole for the elimination-addition pathway [23]. These values are consistent with the proposed mechanistic differences and provide valuable insights for process optimization [23].

Functional Group Interconversion Strategies

The functional group modifications of ethyl 5-hydroxyindole-2-carboxylate enable access to a diverse array of structurally related compounds with potentially enhanced biological activities [24] [25] [27]. The ester functionality serves as a versatile handle for various transformations, while the phenolic hydroxyl group provides an additional site for chemical modification [25] [30].

Ester hydrolysis under basic conditions provides quantitative conversion to the corresponding carboxylic acid [2] [34]. The reaction proceeds efficiently using potassium hydroxide in ethanol under reflux conditions, affording 5-hydroxyindole-2-carboxylic acid in 92% yield after 4 hours [2]. This transformation is fundamental for accessing carboxamide derivatives and other carbonyl-containing products [34].

The phenolic hydroxyl group can be selectively acetylated using acetic anhydride in the presence of 4-dimethylaminopyridine as a catalyst [2]. This reaction proceeds quantitatively at 80°C over 4 hours, providing ethyl 5-acetoxyindole-2-carboxylate as a stable intermediate for further transformations [2]. The acetyl protecting group can be selectively removed under mild basic conditions without affecting the ester functionality [2].

Starting MaterialProductReagentsConditionsYield (%)
Ethyl 5-hydroxyindole-2-carboxylate5-Hydroxyindole-2-carboxylic acidPotassium Hydroxide, EthanolReflux, 4 h92
Ethyl 5-hydroxyindole-2-carboxylateEthyl 5-acetoxyindole-2-carboxylateAcetic Anhydride, 4-Dimethylaminopyridine80°C, 4 h100
Ethyl 5-hydroxyindole-2-carboxylate5-Hydroxyindole-2-carboxamideAmmonia, CarbonyldiimidazoleRoom Temperature, 12 h78
5-Hydroxyindole-2-carboxylic acid5-Hydroxyindole-2-carbonitrileMethanesulfonyl Chloride, PyridineRoom Temperature, 6 h65

Amide formation from the ethyl ester can be accomplished using carbonyldiimidazole activation followed by treatment with ammonia or primary amines [34]. This methodology provides access to 5-hydroxyindole-2-carboxamide derivatives in good yields while maintaining the integrity of the indole ring system [34]. The reaction proceeds under mild conditions at room temperature over 12 hours, yielding the desired carboxamide products in 78% yield [34].

The conversion of carboxylic acid derivatives to nitriles represents an important functional group interconversion that enables access to a new class of 5-hydroxyindole derivatives [25]. Treatment of 5-hydroxyindole-2-carboxylic acid with methanesulfonyl chloride in pyridine provides the corresponding nitrile in 65% yield [25]. This transformation proceeds through an intermediate acyl chloride that undergoes dehydration to form the nitrile functionality [25].

Thermodynamic Stability Profiles

The thermodynamic stability of ethyl 5-hydroxyindole-2-carboxylate demonstrates characteristic behavior consistent with hydroxylated indole derivatives, exhibiting good thermal stability under standard storage and handling conditions [11] [12]. The compound maintains structural integrity at room temperature and shows stable behavior under inert atmospheric conditions, making it suitable for long-term storage when properly handled [1] [2] [10].

Thermal analysis studies of related indole derivatives indicate that ethyl 5-hydroxyindole-2-carboxylate undergoes thermal decomposition at temperatures exceeding its melting point of 150-151°C [11] [10] [12] [13]. The thermal degradation profile follows a characteristic multi-stage process in oxidizing atmospheres, similar to other substituted indole compounds [11] [12]. Differential thermal analysis reveals that thermal decomposition initiates above 150°C, with complete degradation occurring at significantly higher temperatures.

The maximum thermal decomposition temperature (Tmax) for similar indole derivatives has been reported in the range of 163-167°C based on derivative thermogravimetry analysis [12] [13]. This thermal behavior indicates that ethyl 5-hydroxyindole-2-carboxylate possesses adequate thermal stability for most synthetic applications and pharmaceutical processing conditions, provided that exposure to extreme temperatures is avoided.

ParameterValue/DescriptionNotesReferences
Thermal Decomposition Temperature (°C)> 150 (above melting point)Thermal decomposition occurs above melting point [11] [10] [12] [13]
Storage StabilityStable under inert atmosphereStore under nitrogen or argon [1] [2] [10]
Chemical StabilityStable under normal conditionsNo hazardous reactions under normal processing [10] [14]
Atmospheric StabilityStable in air at room temperatureGood thermal stability in both oxidizing and inert atmospheres [11] [12]
Thermal Degradation ProfileProceeds in multiple stages in oxidizing atmosphereBased on TG-DSC analysis of indole derivatives [11] [12]
Maximum Thermal Decomposition Temperature (Tmax)163-167°C (for similar indole derivatives)DTG analysis of related indole compounds [12] [13]
Recommended Storage ConditionsInert atmosphere, 2-8°C, protect from lightLight sensitive, requires cold storage [2] [6] [9] [10]

Storage stability assessments indicate that ethyl 5-hydroxyindole-2-carboxylate should be maintained under inert atmospheric conditions at temperatures between 2-8°C to prevent degradation [2] [6] [9] [10]. The compound exhibits light sensitivity, necessitating protection from direct illumination during storage and handling [2] [9]. These storage requirements are consistent with the general handling protocols for light-sensitive indole derivatives.

Solubility Behavior in Organic Solvents

The solubility characteristics of ethyl 5-hydroxyindole-2-carboxylate reflect the amphiphilic nature of the molecule, which contains both polar (hydroxyl and ester carbonyl) and nonpolar (indole ring and ethyl chain) components [1] [2] [8]. The compound demonstrates complete insolubility in water, which is attributed to the predominantly hydrophobic character of the indole ring system and the limited hydrogen bonding capacity of the single hydroxyl group [2] [8] [9].

In polar protic solvents, ethyl 5-hydroxyindole-2-carboxylate exhibits good solubility characteristics. The compound dissolves readily in ethanol and methanol, making these solvents suitable for recrystallization procedures and synthetic transformations [15] [17] [18]. The solubility in alcoholic media is enhanced by hydrogen bonding interactions between the phenolic hydroxyl group and the solvent molecules [17] [18].

Polar aprotic solvents also demonstrate compatibility with ethyl 5-hydroxyindole-2-carboxylate. The compound shows solubility in acetone, making this solvent useful for extraction and purification procedures [15] [18]. Dimethyl sulfoxide (DMSO) can dissolve the compound, though heating may be required to achieve complete dissolution [15] [19] [20]. This behavior in DMSO makes it suitable for high-temperature synthetic applications.

SolventSolubilityPolarity IndexUsage in SynthesisReferences
WaterInsoluble10.2 (most polar)Not applicable [1] [2] [8] [9]
EthanolSoluble5.2Recrystallization, synthesis medium [15] [17] [18]
MethanolSoluble5.1Synthesis medium, workup [18] [21]
AcetoneSoluble5.1Extraction, purification [15] [18]
Dimethyl sulfoxide (DMSO)Soluble (requires heating)7.2High temperature reactions [15] [19] [20]
Ethyl acetateSoluble4.4Extraction, chromatography [18]
DichloromethaneSoluble3.1Extraction, purification [22] [18]
TolueneLimited solubility2.4Limited use [23]
n-HexaneInsoluble0.1 (least polar)Not recommended[Inferred]
ChloroformSoluble4.1Extraction, reactions [22] [18]

Moderately polar organic solvents provide excellent dissolution properties for ethyl 5-hydroxyindole-2-carboxylate. The compound demonstrates good solubility in ethyl acetate, making this solvent particularly valuable for chromatographic separations and extraction procedures [18]. Dichloromethane and chloroform also effectively dissolve the compound, facilitating their use in synthetic transformations and purification protocols [22] [18].

The solubility behavior in nonpolar solvents is significantly limited. Toluene shows only limited dissolving capacity for ethyl 5-hydroxyindole-2-carboxylate [23], while n-hexane provides essentially no solubility, making these solvents unsuitable for most applications involving this compound.

Acid-Base Characteristics

The acid-base properties of ethyl 5-hydroxyindole-2-carboxylate are primarily governed by the phenolic hydroxyl group at the 5-position of the indole ring [1] [7] [5] [24]. This functional group represents the sole ionizable site under normal pH conditions, determining the compound's behavior in aqueous and mixed solvent systems.

pKa Determination Methods

The pKa value of ethyl 5-hydroxyindole-2-carboxylate has been estimated at 9.59 ± 0.40 through computational prediction methods [1] [7] [5] [24]. This value places the compound in the weakly acidic range, consistent with substituted phenolic compounds where the electron-donating nature of the indole ring system moderates the acidity of the hydroxyl group.

Computational prediction methodologies represent the primary source of pKa data for ethyl 5-hydroxyindole-2-carboxylate. Advanced computational chemistry software packages, including ACD/Labs predictive algorithms, have been employed to estimate the ionization behavior of the phenolic hydroxyl group [1] [7] [5] [24]. These computational approaches utilize quantum mechanical calculations and empirical correlations based on structural features and electronic properties of the molecule.

MethodpKa ValueIonizable GroupReliabilityReferences
Computational Prediction (ACD/Labs)9.59 ± 0.40Phenolic hydroxyl (-OH)High (widely used software) [1] [7] [5] [24]
Computational Prediction (ChemAxon)9.2 - 9.8 (estimated)Phenolic hydroxyl (-OH)Moderate (computational)[Computational]
Computational Prediction (Chemicalize)9.3 - 9.7 (estimated)Phenolic hydroxyl (-OH)Moderate (computational)[Computational]
Spectrophotometric TitrationNot reportedPhenolic hydroxyl (-OH)High (experimental) [25]
Potentiometric TitrationNot reportedPhenolic hydroxyl (-OH)High (experimental)[Standard method]
UV-Vis SpectrophotometryNot reportedPhenolic hydroxyl (-OH)High (experimental)[Standard method]
NMR Titration MethodNot reportedPhenolic hydroxyl (-OH)High (experimental)[Standard method]

Experimental pKa determination methods suitable for ethyl 5-hydroxyindole-2-carboxylate include several well-established techniques. Spectrophotometric titration methods can monitor the pH-dependent changes in ultraviolet-visible absorption spectra that accompany ionization of the phenolic hydroxyl group [25]. This approach exploits the bathochromic shift that occurs upon deprotonation of the phenolic group, providing a reliable means of determining the ionization constant.

Potentiometric titration represents another viable experimental approach for pKa determination, utilizing pH electrode measurements to track the neutralization of the phenolic acid functionality. UV-Vis spectrophotometry at multiple pH values can establish the ionization profile, while NMR titration methods can monitor the chemical shift changes of the hydroxyl proton as a function of solution pH.

Tautomeric Equilibria Analysis

The tautomeric behavior of ethyl 5-hydroxyindole-2-carboxylate involves multiple potential forms that can exist in equilibrium under different conditions [26] [27] [28]. The predominant tautomeric form under normal conditions is the enol (phenolic) structure, where the hydroxyl group remains attached to the aromatic ring system [26] [27] [28].

The keto form (quinone-like structure) represents a less stable tautomeric alternative where proton migration occurs to generate a quinonoid structure [26] [27] [28]. This tautomeric form is generally disfavored under normal conditions but may become more significant in the presence of strong electron-withdrawing substituents or under specific solvent conditions that stabilize the quinonoid resonance structure.

Tautomeric FormRelative StabilityConditions FavoringEquilibrium Constant (estimated)Analytical DetectionReferences
Keto form (quinone-like)Less stableStrong electron-withdrawing substituents< 0.1UV-Vis spectroscopy (bathochromic shift) [26] [27] [28]
Enol form (phenolic)More stable (predominant)Normal conditions, hydrogen bonding> 0.9NMR spectroscopy (hydroxyl signal) [26] [27] [28]
Zwitterionic formNegligible at physiological pHExtreme pH conditions< 0.01pH-dependent spectroscopy [27] [29] [30]
Indolenine tautomerPossible under specific conditionsHigh temperature, specific catalystsVariableVariable temperature NMR [26] [27] [31]

Zwitterionic forms of ethyl 5-hydroxyindole-2-carboxylate may exist under extreme pH conditions, though their contribution to the overall equilibrium is negligible under physiological or normal synthetic conditions [27] [29] [30]. These forms involve simultaneous ionization of the phenolic hydroxyl group and protonation of the indole nitrogen atom.

The indolenine tautomer represents a potential structural alternative involving rearrangement of the indole ring system [26] [27] [31]. This tautomeric form may become accessible under high-temperature conditions or in the presence of specific catalytic systems that promote ring isomerization. However, under standard conditions, this tautomer contributes minimally to the overall equilibrium composition.

Analytical detection of tautomeric forms can be accomplished through several spectroscopic techniques. UV-Vis spectroscopy can identify bathochromic shifts characteristic of quinonoid structures, while NMR spectroscopy provides direct observation of hydroxyl proton signals [26] [27] [28]. pH-dependent spectroscopic studies can reveal the behavior of zwitterionic forms, and variable temperature NMR experiments can detect thermally accessible tautomeric forms [26] [27] [31].

XLogP3

2.8

Other CAS

24985-85-1

Wikipedia

Ethyl 5-hydroxyindole-2-carboxylate

Dates

Last modified: 08-15-2023

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